molecular formula C13H12N4O2 B5467994 N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide

N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide

カタログ番号 B5467994
分子量: 256.26 g/mol
InChIキー: XKEHUVUDXINMOI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide, also known as MLN8054, is a novel small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in the regulation of cell division and is overexpressed in many types of cancer. MLN8054 has been shown to inhibit Aurora A kinase in preclinical studies and has potential as a cancer therapy.

作用機序

N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide inhibits Aurora A kinase by binding to the ATP-binding site of the enzyme. Aurora A kinase is a key regulator of mitotic spindle assembly and chromosome segregation during cell division. Inhibition of Aurora A kinase leads to defects in mitotic spindle formation and chromosome alignment, resulting in cell cycle arrest and cell death.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the proliferation and migration of cancer cells. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.

実験室実験の利点と制限

N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has several advantages for laboratory experiments. It is a well-characterized small molecule inhibitor of Aurora A kinase with a well-established synthesis method. This compound has been extensively studied in preclinical models of cancer, and its mechanism of action is well understood. However, this compound has limitations in terms of its selectivity for Aurora A kinase. This compound has been shown to inhibit other kinases, including Aurora B kinase, at higher concentrations.

将来の方向性

There are several future directions for the study of N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide. One potential direction is the development of this compound as a cancer therapy. Clinical trials have shown promising results for this compound in the treatment of solid tumors. Another direction is the study of this compound in combination with other chemotherapeutic agents. This compound has been shown to enhance the anti-tumor activity of other agents, and combination therapy may improve treatment outcomes. Finally, further research is needed to improve the selectivity of this compound for Aurora A kinase and to identify potential off-target effects.

合成法

The synthesis of N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide involves several steps, including the preparation of the isoxazolecarboxamide intermediate and the coupling of the indazole moiety. The final product is obtained through purification and isolation. The synthesis of this compound has been described in detail in the literature and is a well-established method.

科学的研究の応用

N-1H-indazol-5-yl-3,5-dimethyl-4-isoxazolecarboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that this compound inhibits Aurora A kinase activity and induces cell death in cancer cells. In vivo studies have demonstrated that this compound inhibits tumor growth and prolongs survival in mouse models of cancer.

特性

IUPAC Name

N-(1H-indazol-5-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-7-12(8(2)19-17-7)13(18)15-10-3-4-11-9(5-10)6-14-16-11/h3-6H,1-2H3,(H,14,16)(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEHUVUDXINMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC3=C(C=C2)NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。